molecular formula C13H14N4O B14161931 3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol CAS No. 845805-50-7

3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol

Cat. No.: B14161931
CAS No.: 845805-50-7
M. Wt: 242.28 g/mol
InChI Key: BPWBNFPGYQJRFZ-UHFFFAOYSA-N
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Description

3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol is a complex organic compound that belongs to the class of pyrimidoindole derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aryl isocyanates, aryl isothiocyanates, and cyanamides . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .

Major Products Formed

The major products formed from these reactions include 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones .

Mechanism of Action

Comparison with Similar Compounds

3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .

Properties

CAS No.

845805-50-7

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol

InChI

InChI=1S/C13H14N4O/c18-7-3-6-14-13-12-11(15-8-16-13)9-4-1-2-5-10(9)17-12/h1-2,4-5,8,17-18H,3,6-7H2,(H,14,15,16)

InChI Key

BPWBNFPGYQJRFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)NCCCO

solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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